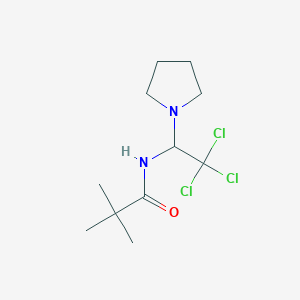
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a pyrrole ring fused with a ketone group and a phenyl substituent at the nitrogen atom. Pyrrolones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one in the presence of a base .
Another method involves the reaction of diynones with primary amines, followed by cyclization. This method provides high yields and regioselective formation of the desired product .
Industrial Production Methods
Industrial production of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium and gold salts as catalysts in the ring-closure of acetylenic ketones containing an amide group is one such method .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyrrolidones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal complex catalysis.
Biology: Exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used as a flame retardant and in the design of nanocatalysts.
Wirkmechanismus
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group at the nitrogen atom. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
65172-10-3 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
LOJDBGHEMGGHNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=CN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)
![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11985841.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)





